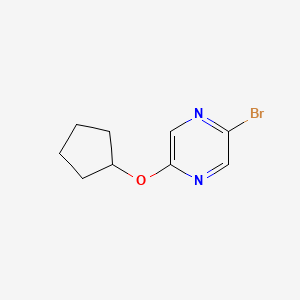

2-Bromo-5-cyclopentyloxypyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopentyloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFZMBEDSYDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclopentyloxypyrazine

Strategies for Pyrazine (B50134) Core Construction Relevant to Functionalized Derivatives

The assembly of the pyrazine ring is a foundational step. Various methods have been developed, ranging from classical condensations to modern metal-catalyzed processes, which can accommodate the substituents necessary for forming derivatives like 2-Bromo-5-cyclopentyloxypyrazine.

Classical methods for pyrazine synthesis often involve the condensation of two key fragments. The most common approach is the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. rsc.org While effective for symmetrical pyrazines, this method can lead to a mixture of regioisomers when unsymmetrical precursors are used, posing a significant challenge for regioselective synthesis. rsc.org

To overcome these limitations, alternative cyclization strategies have been developed. One such method involves the diazidation of N-allyl malonamides, which, upon thermal or copper-mediated cyclization, yield highly functionalized pyrazines. rsc.orgrsc.org This sequence produces pyrazines with ester and hydroxy groups, which serve as handles for further modification. rsc.orgrsc.org For instance, the resulting 3-hydroxypyrazine can be alkylated to introduce an alkoxy group, a key feature of the target molecule. rsc.org

Another approach is the dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes, which produces symmetrically 2,5-disubstituted pyrazines. nih.gov This method is atom-economical, generating only water and hydrogen gas as byproducts. nih.gov

A summary of selected cyclization strategies is presented below:

Table 1: Cyclization Strategies for Substituted Pyrazine Synthesis| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Diamine & 1,2-Diketone | Condensation, then dehydrogenation | Symmetrical or mixed pyrazines | rsc.org |

| N-allyl malonamides | 1. Diazidation 2. Thermolysis (xylene, 140°C) or CuI (acetic acid, 120°C) | 2-Ester-3-hydroxy-substituted pyrazines | rsc.orgrsc.org |

| β-Amino alcohols | Manganese pincer catalyst, KH, toluene, 150°C | Symmetrically 2,5-dialkyl-substituted pyrazines | nih.gov |

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for constructing heterocyclic systems. An efficient method for creating unsymmetrical 2,6-disubstituted pyrazines involves a Pd(II)-catalyzed cascade reaction. thieme-connect.comorganic-chemistry.orgresearchgate.net This process starts with aminoacetonitriles and arylboronic acids, proceeding through a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation to assemble the pyrazine ring. thieme-connect.comresearchgate.net This strategy offers a pathway to pyrazines with varied substitution patterns in good to excellent yields. thieme-connect.comresearchgate.net

Similar palladium-catalyzed cascade reactions have been developed for other related heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, highlighting the versatility of this approach. tandfonline.combohrium.com These reactions also typically involve a C-C coupling followed by an intramolecular cyclization, tolerating a wide range of functional groups. tandfonline.com

A sophisticated strategy for synthesizing unsymmetrically substituted pyrazines utilizes the reactivity of α-imino carbenoids. nih.govresearchgate.netacs.org These reactive intermediates are typically generated from α-diazo oxime ethers in the presence of a metal catalyst. acs.orgnbu.ac.in The reaction of these carbenoids with 2H-azirines leads to the formation of highly substituted pyrazines in good to excellent yields. nih.govresearchgate.netacs.org

The proposed mechanism involves the formation of a 3-azatriene intermediate, which undergoes electrocyclization to form a 1,4-dihydropyrazine. acs.org Subsequent spontaneous elimination of an alcohol (e.g., MeOH) yields the aromatic pyrazine product. acs.org This method's strength lies in its ability to control the placement of different substituents, addressing the regioselectivity challenge inherent in classical condensation methods. acs.org

Table 2: Metal-Catalyzed Synthesis of Unsymmetrical Pyrazines

| Method | Precursors | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| Pd(II)-Catalyzed Cascade | Aminoacetonitriles, Arylboronic acids | Pd(OAc)₂, Ligand | C(sp)–C(sp²) coupling and C–N cyclization | thieme-connect.comorganic-chemistry.orgresearchgate.net |

| α-Imino Carbenoid Reaction | α-Diazo oxime ethers, 2H-Azirines | Rh₂(esp)₂ | [3+3] Cycloaddition via 3-azatriene intermediate | acs.org |

Installation of the Bromine Substituent

Introducing a bromine atom onto the pyrazine ring, specifically at the C2 position, is a critical step. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. doi.org Therefore, regioselective methods are paramount.

Direct bromination of an unsubstituted pyrazine ring is difficult. However, the presence of activating groups, such as an amino or hydroxyl group, can facilitate electrophilic substitution. For instance, 2-aminopyrazine (B29847) derivatives can undergo regioselective bromination. google.com The synthesis of 2-amino-3-bromo-5-methyl pyrazine is achieved by treating 2-amino-5-methyl-pyrazine with N-bromosuccinimide (NBS) in ethanol (B145695) at room temperature, affording the product in high yield.

In other cases, radical bromination can be used to functionalize alkyl side chains on the pyrazine ring, which can then be converted to other groups. This is typically achieved using NBS and a radical initiator like AIBN. rsc.orgresearchgate.net

Achieving regioselectivity is the primary challenge in brominating substituted pyrazines. The directing effect of existing substituents is a key consideration. For a precursor like 5-cyclopentyloxypyrazine, the alkoxy group is ortho-, para-directing. However, the target molecule requires bromine at C2, which is meta to the cyclopentyloxy group. This suggests that the synthetic strategy likely involves either brominating a different precursor or using a method that overrides standard electrophilic aromatic substitution patterns.

One effective strategy is the bromination of a pyrazinone (or hydroxypyrazine) tautomer. nih.gov The synthesis of 2-bromo-5-hydroxypyrazine (B1272152) is a known transformation. nih.gov This intermediate is pivotal, as the hydroxyl group can later be converted to the cyclopentyloxy ether via a Williamson ether synthesis or similar alkylation methods. rsc.org

Another powerful technique for regioselective functionalization involves directed metalation. For example, 2,6-dichloropyrazine (B21018) can be sequentially dilithiated at very low temperatures, allowing for the stepwise introduction of two different electrophiles, such as a bromine atom and a ribofuranosyl group, in a one-pot reaction. nih.gov Similarly, the use of TMP-bases (2,2,6,6-tetramethylpiperidyl) can achieve regioselective metalation of chloro-substituted imidazo[1,2-a]pyrazines, a related heterocyclic system, allowing for precise functionalization. rsc.org

Hypervalent iodine reagents have also emerged as tools for regioselective halogenation. rsc.org In a study on pyrazolo[1,5-a]pyrimidines, PIDA (phenyliodine diacetate) in the presence of a halide salt (like KBr) in water facilitated clean, regioselective C3-bromination under ambient conditions. rsc.org Such methods could potentially be adapted for the pyrazine scaffold.

Table 3: Selected Regioselective Bromination Methods for Pyrazine and Related Heterocycles

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Amino-5-methyl-pyrazine | N-Bromosuccinimide (NBS), Ethanol, RT | 2-Amino-3-bromo-5-methyl pyrazine | Amine group directs bromination to adjacent position. |

Introduction of the Cyclopentyloxy Moiety

The formation of the ether bond between the pyrazine ring and the cyclopentyl group is a critical step in the synthesis of the target molecule. This can be accomplished primarily through two strategic approaches: nucleophilic aromatic substitution on a pre-brominated pyrazine or etherification of a pyrazinol intermediate.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic systems like pyrazine. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring activates the carbon positions (2, 3, 5, and 6) towards attack by nucleophiles. stackexchange.com This activation is particularly pronounced at the 2- and 5-positions, which are para and ortho to the ring nitrogens. stackexchange.com

In this approach, a common starting material is 2,5-dibromopyrazine. The reaction proceeds by generating a cyclopentoxide anion from cyclopentanol (B49286) using a strong base, such as sodium hydride (NaH). This alkoxide then acts as the nucleophile, attacking one of the bromine-bearing carbon atoms on the pyrazine ring. The bromine atom is subsequently displaced as a bromide ion.

The general mechanism involves the attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Resonance stabilization of this intermediate, with the negative charge being delocalized onto the electronegative nitrogen atoms, facilitates the reaction. stackexchange.com Careful control of stoichiometry (using a slight excess of the cyclopentoxide) and reaction temperature is crucial to favor monosubstitution and prevent the formation of the disubstituted product, 2,5-bis(cyclopentyloxy)pyrazine.

Table 1: Key Reagents for Nucleophilic Aromatic Substitution

| Role | Reagent | Purpose |

|---|---|---|

| Substrate | 2,5-Dihalopyrazine (e.g., 2,5-Dibromopyrazine) | Pyrazine core with a suitable leaving group. |

| Nucleophile | Sodium cyclopentoxide (from Cyclopentanol + NaH) | Introduces the cyclopentyloxy group. |

| Solvent | Aprotic polar solvents (e.g., THF, DMF) | Solubilizes reactants and facilitates the reaction. |

An alternative and widely used method for forming aryl ethers is the Williamson ether synthesis. This strategy involves the reaction of a phenoxide (or in this case, a pyrazinolate) with an alkyl halide. For the synthesis of this compound, the key intermediate is 2-Bromo-5-hydroxypyrazine. nih.gov

The hydroxyl group of 2-Bromo-5-hydroxypyrazine is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding pyrazinolate anion. This anion then serves as a nucleophile, attacking an electrophilic cyclopentyl source, typically cyclopentyl bromide or cyclopentyl tosylate. The reaction results in the displacement of the bromide or tosylate leaving group and the formation of the desired ether linkage. This method is often preferred for its mild conditions and the ready availability of the required reagents.

Integrated Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is inherently a multi-step process, requiring the logical assembly of precursors. udel.edulibretexts.org Two plausible and efficient synthetic routes can be devised based on the etherification strategies discussed above.

Route A: Via Nucleophilic Aromatic Substitution

This sequence begins with a commercially available dihalogenated pyrazine and introduces the cyclopentyloxy group directly.

Step 1: Generation of Nucleophile: Cyclopentanol is treated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) to generate sodium cyclopentoxide.

Step 2: SNAr Reaction: 2,5-Dibromopyrazine is added to the solution of sodium cyclopentoxide. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of one bromine atom, yielding this compound.

Route B: Via Williamson Ether Synthesis

This route involves the initial formation of a hydroxypyrazine intermediate.

Step 1: Synthesis of Intermediate: 2-Bromo-5-hydroxypyrazine is required. This intermediate can be synthesized from precursors like 2-amino-5-bromopyrazine (B17997) through a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

Step 2: Etherification: 2-Bromo-5-hydroxypyrazine is dissolved in a polar solvent like dimethylformamide (DMF) or acetone. A base (e.g., K₂CO₃) is added, followed by the addition of an alkylating agent such as cyclopentyl bromide. The mixture is heated to drive the reaction to completion, forming this compound.

Optimization of Reaction Conditions and Yields in Pyrazine Synthesis

Achieving high yields and purity in pyrazine synthesis requires systematic optimization of various reaction parameters. researchgate.net Studies on the synthesis of substituted pyrazines have highlighted several key factors that can be controlled to improve reaction outcomes. sioc-journal.cnnih.govacs.org

Base: The choice and amount of base are critical. In SNAr reactions, a strong, non-nucleophilic base like NaH is effective. For Williamson ether synthesis, milder bases like K₂CO₃ are common. In some catalytic syntheses of pyrazine rings, bases such as potassium hydride (KH) or sodium ethoxide (NaOEt) have been shown to be effective, with yields varying significantly depending on the base used. acs.org

Solvent: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates. Aprotic polar solvents like THF, DMF, and 1,4-dioxane (B91453) are frequently used. nih.gov The selection of the solvent can impact the reaction's efficiency and selectivity.

Temperature: Reaction temperature directly affects the reaction rate. While higher temperatures can speed up the reaction, they can also lead to the formation of undesired byproducts. Optimization studies have shown that for certain pyrazine syntheses, temperatures around 150 °C provide the best yields, while for others, lower temperatures are sufficient. nih.govacs.org

Reaction Time: The duration of the reaction must be sufficient for the consumption of starting materials but not so long that product degradation or side reactions occur. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time. researchgate.netnih.gov

Table 2: General Optimization Parameters in Pyrazine Synthesis

| Parameter | Variable | Effect on Reaction | Source |

|---|---|---|---|

| Base | KH, NaOEt, tBuOK | Yields can vary from 10% to over 80% depending on the base. | acs.org |

| Solvent | Toluene, THF, 1,4-Dioxane | Can affect yield and reaction feasibility. | nih.gov |

| Temperature | 125 °C to 150 °C | Higher temperatures generally increase reaction rates but may require a closed system. | nih.govacs.org |

| Time | 12 to 48 hours | Must be optimized to maximize yield and minimize side products. | nih.govacs.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the completion of the synthesis, a systematic procedure is required to isolate and purify the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

The initial step is typically a workup procedure . This often involves quenching the reaction by adding water or a saturated aqueous solution, such as ammonium (B1175870) chloride (NH₄Cl), to neutralize any remaining reactive species. rsc.org The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. The combined organic layers are then washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities, and subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). rsc.org

After removing the solvent under reduced pressure, the crude product is obtained. Final purification is most commonly achieved through silica gel column chromatography . rsc.org This technique separates compounds based on their differential polarity. A solvent system (eluent), typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is chosen to effectively separate the desired product from impurities. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

In cases where the product is a stable solid, recrystallization can be an effective alternative or final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution. The purity and identity of the final product and any key intermediates are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Product |

| 2,5-Dibromopyrazine | Starting Material |

| Cyclopentanol | Reagent |

| Sodium Hydride (NaH) | Reagent (Base) |

| Tetrahydrofuran (THF) | Solvent |

| 2,5-bis(cyclopentyloxy)pyrazine | Potential Byproduct |

| 2-Bromo-5-hydroxypyrazine | Intermediate |

| Potassium Carbonate (K₂CO₃) | Reagent (Base) |

| Cyclopentyl Bromide | Reagent (Alkylating Agent) |

| Cyclopentyl Tosylate | Reagent (Alkylating Agent) |

| 2-Amino-5-bromopyrazine | Precursor |

| Dimethylformamide (DMF) | Solvent |

| Potassium Hydride (KH) | Reagent (Base) |

| Sodium Ethoxide (NaOEt) | Reagent (Base) |

| 1,4-Dioxane | Solvent |

| Toluene | Solvent |

| Ammonium Chloride (NH₄Cl) | Reagent (Workup) |

| Diethyl Ether | Solvent |

| Ethyl Acetate | Solvent |

| Dichloromethane | Solvent |

| Magnesium Sulfate (MgSO₄) | Reagent (Drying Agent) |

| Sodium Sulfate (Na₂SO₄) | Reagent (Drying Agent) |

Chemical Reactivity and Synthetic Applications

Reactivity of the Bromine Substituent

The bromine atom on the pyrazine (B50134) ring is the primary site of reactivity in 2-Bromo-5-cyclopentyloxypyrazine. It serves as a versatile handle for introducing a wide range of functional groups through various organic reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom can be displaced by various nucleophiles.

Cross-Coupling Reactions: The bromo substituent is an excellent participant in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters allows for the introduction of aryl, heteroaryl, or vinyl groups. utwente.nl

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyrazines. utwente.nl

Stille Coupling: Reaction with organostannanes is another effective method for forming C-C bonds. utwente.nl

Heck Coupling: This reaction enables the introduction of alkenyl groups. utwente.nl

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with amines. researchgate.net

2 Bromo 5 Cyclopentyloxypyrazine As a Research Scaffold and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The structure of 2-bromo-5-cyclopentyloxypyrazine is well-suited for the construction of more elaborate heterocyclic frameworks. The reactive C-Br bond is a key site for synthetic transformations that can lead to the formation of fused or bridged ring systems. cymitquimica.comchemrxiv.org

The synthesis of pyrazine-fused heterocycles often involves intramolecular cyclization reactions where the pyrazine (B50134) ring is annulated with another ring system. Starting with this compound, a common strategy involves first introducing a side chain via a cross-coupling reaction at the bromine-bearing carbon. This new substituent is designed to contain a reactive group that can subsequently undergo a ring-closing reaction with one of the pyrazine nitrogen atoms or an adjacent carbon.

For example, palladium-catalyzed reactions can be employed to create fused systems like imidazo[1,2-a]pyrazines or pyrrolo[1,2-a]pyrazines. elsevierpure.comnih.gov The general approach involves an initial coupling reaction followed by an intramolecular cyclization step, which forges the new heterocyclic ring onto the pyrazine core. The synthesis of various 5,6-fused bicyclic heteroaromatic scaffolds has been successfully demonstrated using similar bromo-heterocyclic precursors. nih.gov

Table 1: General Strategies for Fused-Ring Synthesis

| Starting Heterocycle | Reaction Type | Fused System |

| 2-Amino-heterocycle | Condensation with α-haloketone | Imidazo-fused heterocycle |

| 2-Halo-heterocycle | Suzuki Coupling then Cyclization | Pyrrolo-fused heterocycle |

| 2-Halo-heterocycle | Buchwald-Hartwig Amination then Cyclization | Diazole-fused heterocycle |

Bridged Pyrazine Architectures

Creating bridged pyrazine architectures involves forming a new ring that connects two non-adjacent atoms of the initial pyrazine scaffold. This is a more complex synthetic challenge that often requires multi-step sequences. A potential pathway starting from this compound could involve an initial functionalization at the bromine position, followed by the introduction of a tether that is capable of cyclizing across the pyrazine ring. For instance, a long-chain substituent introduced via a Suzuki or Sonogashira coupling could be designed to have a terminal functional group that reacts with one of the pyrazine nitrogen atoms, forming a macrocyclic or bridged structure. Such complex scaffolds are of interest in medicinal chemistry for their conformational rigidity and novel three-dimensional shapes.

Application in Combinatorial Chemistry Libraries for Chemical Space Exploration

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. rsc.org The this compound scaffold is an excellent starting point for such libraries due to its modifiable nature. scispace.com

Parallel synthesis is a technique used to create a library of compounds simultaneously in separate reaction vessels. nih.gov The this compound core can be placed in an array of reactors, and a different reactant can be added to each. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By reacting the bromo-pyrazine with a diverse set of boronic acids, a large library of derivatives can be generated efficiently. Each derivative retains the core cyclopentyloxypyrazine structure but features a different substituent at the 2-position, allowing for a systematic exploration of how this part of the molecule affects its properties. A continuous-flow system has also been shown to be effective for the high-yield synthesis of various pyrazinamide (B1679903) derivatives in parallel. nih.gov

Table 2: Example of a Parallel Synthesis Scheme via Suzuki-Miyaura Coupling

| Reaction Well | Boronic Acid Reactant | Product |

| A1 | Phenylboronic acid | 2-Phenyl-5-cyclopentyloxypyrazine |

| A2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-cyclopentyloxypyrazine |

| A3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-cyclopentyloxypyrazine |

| A4 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-5-cyclopentyloxypyrazine |

Diversity-Oriented Synthesis Using the Bromo-Pyrazine Scaffold

Diversity-oriented synthesis (DOS) is a more advanced strategy that aims to produce a library of compounds with highly diverse molecular skeletons, not just different substituents on a common scaffold. rsc.orgsouralgroup.com A DOS approach using this compound would involve branching pathways where different sets of reagents and conditions are applied to the same starting material to generate fundamentally different molecular architectures. scispace.com

For example, one pathway might utilize the bromine for a coupling reaction to build a linear chain, while another pathway could involve a reaction that engages the pyrazine nitrogen atoms in a cyclization to form a fused or spirocyclic system. cam.ac.uk This strategy allows for the exploration of a much broader region of chemical space, increasing the chances of discovering molecules with novel biological activities. nih.gov The goal of DOS is to create structural and stereochemical complexity efficiently from simple starting materials. souralgroup.com

Precursor in Target-Oriented Synthesis Methodologies

Target-oriented synthesis (TOS) focuses on the efficient and planned construction of a specific molecule, often a known or predicted biologically active compound. nih.govbeilstein-journals.org In this context, this compound serves as a key intermediate or building block. Its structure might be part of a larger molecule that has been designed to interact with a specific biological target like an enzyme or receptor.

A notable example involves the synthesis of a series of 5-benzylidenethiazolidine-2,4-diones as potent inhibitors of Pim kinases, which are a target for cancer therapy. jst.go.jp In this research, the closely related analogue, 2-chloro-6-(cyclopentyloxy)pyrazine, was synthesized and attached to a benzaldehyde (B42025) intermediate using a Suzuki cross-coupling reaction. jst.go.jp The resulting molecule was then further elaborated to produce the final kinase inhibitors. The replacement of a bromo group on the core with a pyrazine analogue was shown to improve the potency of the inhibitors significantly. jst.go.jp Given the similar and often higher reactivity of aryl bromides compared to aryl chlorides in such coupling reactions, this compound would be an equally or more effective precursor for this type of target-oriented synthesis.

Table 3: Research Findings on Pim Kinase Inhibitors Using a Pyrazine Scaffold

| Scaffold Feature | Effect on Activity | Rationale | Citation |

| Addition of pyrazine ring | Significantly improved inhibitory potency | Favorable interactions in the kinase binding pocket | jst.go.jp |

| Substitution on pyrazine | Hydrophobic cycloalkyl and hydrophilic aminoalkyl groups yielded subnanomolar IC50s | Optimization of hydrophobic and hydrogen-bonding interactions | jst.go.jp |

| Hydroxyl on benzene (B151609) ring | Improved inhibitory potency by an order of magnitude | Potential for key hydrogen bonding with the kinase | jst.go.jp |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For a compound like this compound, these methods can predict its behavior in chemical reactions and its intrinsic electronic nature.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into various chemical descriptors. For substituted pyrazines, DFT studies have been employed to understand their reactivity and potential for use in various applications, including as intermediates in medicinal and agricultural chemistry. researchgate.net

The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyrazine ring and the substituents: the bromo and cyclopentyloxy groups. The bromine atom is an electron-withdrawing group that can also participate in halogen bonding, while the cyclopentyloxy group is generally considered an electron-donating group due to the oxygen atom's lone pairs. DFT calculations would likely show that the nitrogen atoms in the pyrazine ring are the most electron-rich centers, making them susceptible to protonation or coordination to metal centers. The carbon atoms attached to the bromine and cyclopentyloxy groups would also be key sites for reactivity.

Global reactivity descriptors, which can be derived from DFT calculations, help in quantifying the chemical reactivity and stability of a molecule.

| Reactivity Descriptor | Predicted Trend for this compound |

| Chemical Hardness (η) | Moderate to high, indicating good stability. |

| Chemical Potential (μ) | Negative, indicating a stable molecule that does not readily decompose. |

| Electrophilicity Index (ω) | Moderate, suggesting it can act as an electrophile in certain reactions. |

This table is predictive and based on general principles of DFT analysis of similar heterocyclic compounds.

HOMO-LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic transitions and its ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopentyloxy group and the pyrazine ring. The LUMO is anticipated to be distributed over the electron-deficient pyrazine ring, particularly on the carbon atoms and the nitrogen atoms. The presence of the electron-donating cyclopentyloxy group would raise the HOMO energy, while the electron-withdrawing bromine and pyrazine ring would lower the LUMO energy. This would likely result in a moderate HOMO-LUMO gap, suggesting that the molecule is stable yet capable of undergoing certain chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of molecules. For this compound, a key aspect of its structure is the conformational flexibility of the cyclopentyl ring and its orientation relative to the pyrazine ring.

Conformational analysis would likely be performed using methods like molecular mechanics or DFT. tubitak.gov.trbohrium.com The cyclopentyl ring can adopt several conformations, such as the envelope and twist forms. The orientation of the cyclopentyloxy group with respect to the pyrazine ring can also vary. Computational studies on substituted imidazo-[1,2-a]pyrazines have shown that different rotameric conformations can be stabilized by intramolecular interactions. rsc.orgnih.gov For this compound, it is plausible that specific conformations are favored to minimize steric hindrance between the cyclopentyl group and the adjacent parts of the pyrazine ring. The potential energy surface would reveal the most stable conformers and the energy barriers between them.

Reaction Mechanism Predictions and Energy Profile Investigations

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to investigate the associated energy changes. For this compound, several types of reactions could be computationally explored.

One important reaction would be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. DFT calculations could be used to model the reaction pathway, identify the transition state, and calculate the activation energy. This information would be valuable for predicting the feasibility and rate of such reactions. The calculations would likely show that the attack of a nucleophile is favored at the carbon atom bonded to the bromine.

Another area of investigation could be the reactivity of the pyrazine nitrogen atoms towards electrophiles. The energy profile for protonation or alkylation at the nitrogen atoms could be calculated to determine the most basic site.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated spectra would show distinct signals for the protons and carbons of the pyrazine ring and the cyclopentyl group. The chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the bromo and cyclopentyloxy substituents.

Similarly, the IR spectrum could be calculated to predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. For instance, characteristic peaks for the C-H stretches of the cyclopentyl group, the pyrazine ring vibrations, and the C-O and C-Br stretches would be predicted.

Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum in the UV-Vis region. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which would likely involve the promotion of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conclusion

2-Bromo-5-cyclopentyloxypyrazine stands as a significant and versatile intermediate in the field of pyrazine (B50134) chemistry. Its synthesis, reactivity, and analytical profile have been well-established, paving the way for its application in the construction of more complex and biologically relevant molecules. The strategic placement of the reactive bromine atom and the modulating cyclopentyloxy group provides chemists with a powerful tool for molecular design and synthesis. As research into novel pharmaceuticals and functional materials continues to expand, the importance of tailored building blocks like this compound is set to grow, further solidifying the central role of nitrogen heterocycles in modern organic synthesis.

Advanced Analytical Methodologies for Research Characterization of 2 Bromo 5 Cyclopentyloxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-5-cyclopentyloxypyrazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons and the protons of the cyclopentyl group. The pyrazine protons will appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating cyclopentyloxy group. The cyclopentyl group protons will exhibit more complex splitting patterns in the aliphatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms in the pyrazine ring are particularly diagnostic, with the carbon atom bonded to the bromine appearing at a characteristic upfield shift compared to the others.

¹⁹F NMR would not be directly applicable for this compound as it lacks fluorine atoms. However, it is a critical technique for fluorinated analogues.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.5 | Singlet |

| Cyclopentyl-CH-O | 4.5 - 5.5 | Multiplet |

| Cyclopentyl-CH₂ | 1.5 - 2.5 | Multiplet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrazine-C-Br | 130 - 145 |

| Pyrazine-C-O | 155 - 165 |

| Pyrazine-CH | 135 - 150 |

| Cyclopentyl-CH-O | 70 - 85 |

| Cyclopentyl-CH₂ | 20 - 40 |

Monitoring Reaction Progress via In-Situ NMR

In-situ NMR spectroscopy is a powerful technique for monitoring the synthesis of this compound in real-time. By placing the reaction mixture directly in the NMR spectrometer, the consumption of reactants and the formation of the product can be tracked without the need for sampling and quenching. This provides valuable kinetic data and allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of pyrazine derivatives, changes in the characteristic peaks of the starting materials and the appearance of new peaks corresponding to the product can be observed and quantified over time. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). americanpharmaceuticalreview.comsynthinkchemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. researchgate.netresearchgate.net The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the cyclopentyl group or the bromine atom. nist.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for less volatile compounds or for complex mixtures. synthinkchemicals.comresolvemass.caresearchgate.net The liquid chromatograph provides separation, and the tandem mass spectrometer allows for the selection of the molecular ion, which is then fragmented to produce a daughter ion spectrum. This process, known as collision-induced dissociation (CID), provides highly specific structural information and is useful for differentiating isomers and identifying trace-level impurities. americanpharmaceuticalreview.comsynthinkchemicals.com

| Ion | Expected m/z | Comment |

| [M]⁺ | 242/244 | Molecular ion peak showing bromine isotope pattern |

| [M-C₅H₉]⁺ | 173/175 | Loss of the cyclopentyl radical |

| [C₅H₉O]⁺ | 85 | Cyclopentyloxy cation |

| [C₄H₂N₂Br]⁺ | 159/161 | Pyrazine ring fragment after loss of cyclopentyloxy group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. acs.orgrsc.orgacs.org This precision allows for the determination of the elemental composition of this compound and its fragments, as the exact mass of a molecule is unique to its atomic composition. HRMS is crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed light versus frequency. For this compound, the IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic pyrazine ring and the aliphatic cyclopentyl group, the C-O ether linkage, and the C-N bonds within the pyrazine ring. The presence of the C-Br bond can also be inferred from absorption in the fingerprint region of the spectrum. acs.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch (pyrazine ring) | 1500 - 1600 |

| C-O-C stretch (ether) | 1050 - 1250 |

| C-Br stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.orgresearchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as stacking of the pyrazine rings, which influence the crystal packing. rsc.orgoup.com This information is invaluable for understanding the physical properties of the compound and for computational modeling studies. The structures of many pyrazine derivatives have been determined by X-ray crystallography, providing a basis for comparison. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities. americanpharmaceuticalreview.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. eurofins.it A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector, records the elution of each component, producing a chromatogram. The purity of the sample can be calculated from the relative area of the peak corresponding to this compound.

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is also used as a standalone technique for purity assessment, particularly for volatile compounds. researchgate.netresearchgate.net Using a flame ionization detector (FID), which is highly sensitive to organic compounds, GC can provide quantitative information about the purity of the sample.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity assessment and separation |

| GC | Polydimethylsiloxane (e.g., DB-5) | Helium or Nitrogen | Purity assessment and separation of volatile components |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for verifying the empirical formula of a synthesized compound like this compound. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentage by mass of each element in the original sample.

For this compound, with a molecular formula of C₉H₁₁BrN₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the theoretical and experimental percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the structural integrity and purity of the synthesized compound. The presence and percentage of bromine (Br) can be determined through methods such as titration or X-ray fluorescence after combustion.

The verification of the elemental composition is a critical quality control step in chemical research and manufacturing, ensuring that the material being studied conforms to its expected molecular structure before it is used in further research or as a building block in the synthesis of other complex molecules.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 42.04 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.32 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.08 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.90 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.22 |

| Total | 257.12 | 100.00 |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable and green synthetic routes to 2-Bromo-5-cyclopentyloxypyrazine and its derivatives. This can be approached by exploring methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Exploration of Novel Catalytic Transformations at the Bromine Position

The bromine atom at the 2-position of the pyrazine (B50134) ring is a prime site for a wide array of catalytic transformations, offering a gateway to a diverse range of functionalized derivatives. While palladium-catalyzed cross-coupling reactions are well-established for the functionalization of brominated heterocycles, there is considerable scope for exploring novel catalytic systems and reaction conditions for this compound. rsc.orgacs.orgnih.gov

Future research could focus on the following catalytic reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. yonedalabs.comfishersci.co.uk Investigating the coupling of this compound with a broad range of aryl, heteroaryl, and alkylboronic acids or their derivatives would enable the synthesis of a vast library of novel compounds with potentially interesting electronic and photophysical properties. rsc.orgacs.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a direct route to arylamines. wikipedia.orgtcichemicals.comresearchgate.net Applying this methodology to this compound would allow for the introduction of various primary and secondary amines, leading to compounds with potential applications in medicinal chemistry and materials science. chemspider.comsmolecule.com

Sonogashira Coupling: This reaction is instrumental in the formation of carbon-carbon triple bonds, leading to the synthesis of alkynyl-substituted pyrazines. scirp.orgscirp.orgresearchgate.net These derivatives could serve as precursors for more complex molecular architectures and conjugated materials. rsc.org

Copper-Catalyzed Couplings: As a more sustainable and economical alternative to palladium, the development of efficient copper-catalyzed coupling reactions for this compound is a highly desirable research direction. thieme-connect.comu-tokyo.ac.jp

The table below summarizes potential catalytic transformations at the bromine position.

| Reaction Type | Coupling Partner | Potential Product | Key Catalyst/Ligand Systems to Explore |

| Suzuki-Miyaura | Aryl/heteroarylboronic acids | 2-Aryl/heteroaryl-5-cyclopentyloxypyrazines | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos |

| Buchwald-Hartwig | Primary/secondary amines | 2-Amino-5-cyclopentyloxypyrazine derivatives | BINAP, XPhos, tBu₃P |

| Sonogashira | Terminal alkynes | 2-Alkynyl-5-cyclopentyloxypyrazine derivatives | Pd(PPh₃)₄/CuI, Pd(CF₃COO)₂/PPh₃/CuI |

| Stille Coupling | Organostannanes | 2-Aryl/vinyl-5-cyclopentyloxypyrazines | Pd(PPh₃)₄ |

| Heck Coupling | Alkenes | 2-Alkenyl-5-cyclopentyloxypyrazines | Pd(OAc)₂ |

Chemo- and Regioselective Functionalization of the Pyrazine Ring

The pyrazine ring in this compound possesses multiple sites for potential functionalization. A significant challenge and opportunity lie in the development of methods for the chemo- and regioselective modification of the pyrazine core, beyond the bromine position. The electron-donating nature of the cyclopentyloxy group and the electron-withdrawing effect of the nitrogen atoms create a unique electronic landscape on the pyrazine ring, which could be exploited for selective reactions.

Future investigations should focus on:

Directed Ortho-Metalation (DoM): The cyclopentyloxy group could potentially direct metalation to the adjacent C-6 position, allowing for the introduction of a second substituent with high regioselectivity.

Electrophilic Aromatic Substitution: While challenging on the electron-deficient pyrazine ring, exploring conditions for selective halogenation, nitration, or acylation at the more activated positions could yield valuable intermediates.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles, and exploring the reactivity of other positions on the pyrazine ring towards nucleophilic attack under various conditions would be of interest.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The modular nature of this compound, with its distinct reactive sites, makes it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. beilstein-journals.orgmdpi.com Such platforms can rapidly generate large libraries of derivatives for screening in various applications. rsc.org

Future work in this area could involve:

Flow Chemistry: Developing continuous-flow processes for the synthesis of this compound and its subsequent functionalization would offer advantages in terms of safety, scalability, and process control. mdpi.comnih.govvulcanchem.com

Robotic Synthesis Platforms: Utilizing automated liquid handlers and robotic arms to perform parallel synthesis of derivatives in microplate format would significantly accelerate the discovery of new compounds with desired properties.

High-Throughput Screening: Coupling automated synthesis with HTE would enable the rapid evaluation of large compound libraries for applications in materials science, medicinal chemistry, and catalysis.

Application in Materials Science Research as a Precursor to Advanced Organic Materials

The pyrazine moiety is a known building block for functional organic materials due to its electronic properties and ability to participate in intermolecular interactions. researchgate.net The presence of the bromine atom and the cyclopentyloxy group in this compound provides handles for tuning the properties of resulting materials. The cyclopentyloxy group, in particular, can influence solubility, morphology, and solid-state packing. ontosight.aicymitquimica.comsmolecule.comontosight.aicymitquimica.com

Prospective research directions include:

Organic Semiconductors: Derivatives of this compound could be explored as components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The pyrazine core can act as an electron-deficient unit, and modification at the bromine position can be used to tune the electronic energy levels.

Fluorescent Materials: Pyrazine derivatives are known to exhibit fluorescence. researchgate.netnih.govacs.org By strategically functionalizing the this compound scaffold, it may be possible to develop novel fluorophores with tailored emission properties for applications in sensing and imaging.

Liquid Crystals: The rigid pyrazine core combined with the flexible cyclopentyloxy group suggests that derivatives of this compound could exhibit liquid crystalline behavior.

Design and Synthesis of Photo-Responsive Pyrazine Derivatives Utilizing this Scaffold

Photo-responsive molecules, which undergo reversible changes in their properties upon exposure to light, are of great interest for applications in molecular switches, data storage, and smart materials. The pyrazine ring can serve as a core for photo-responsive systems. nih.govaip.orgacs.org

Future research in this area should focus on:

Incorporation of Photochromic Units: The synthesis of derivatives where this compound is covalently linked to known photochromic moieties, such as azobenzenes or spiropyrans, could lead to novel photo-responsive materials. researchgate.net

Tuning Photophysical Properties: Systematic studies on how substituents introduced at the bromine position affect the photophysical properties of the pyrazine core are needed. nih.govaip.org This could involve investigating the fluorescence quantum yields, lifetimes, and photoswitching behavior of a series of derivatives. nih.govaip.org The goal would be to establish structure-property relationships that guide the design of molecules with desired photo-responsive characteristics.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-cyclopentyloxypyrazine?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position of pyrazine acts as a leaving group, enabling substitution with cyclopentanol under alkaline conditions (e.g., using NaH or K2CO3 as a base). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed at elevated temperatures (80–120°C). For regioselective substitution, protecting groups may be used to direct reactivity .

Q. How should this compound be stored to ensure stability?

Answer: Store the compound under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Moisture-sensitive handling is critical, as the bromine substituent and ether linkage may react with water. Use amber vials to avoid photodegradation .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR : Identify protons on the cyclopentyloxy group (δ 1.5–2.5 ppm for cycloalkyl protons) and pyrazine ring protons (δ 8.0–9.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (C9H11BrN2O; theoretical [M+H]+ = 257.0).

- IR Spectroscopy : Detect ether (C-O stretch ~1100 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of derivatives?

Answer:

- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions like over-substitution.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance efficiency in cross-coupling reactions.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target product .

Q. What strategies are effective for analyzing regioselectivity in cross-coupling reactions involving this compound?

Answer:

- Computational Modeling : DFT calculations predict electron density at reactive sites (e.g., bromine vs. oxygen-directed coupling).

- Isotopic Labeling : Use 13C-labeled cyclopentyloxy groups to track substitution patterns via NMR.

- Competition Experiments : Compare reactivity with analogous substrates (e.g., 2-bromo-5-methoxypyrazine) to assess steric/electronic effects .

Q. How can contradictions in reported reactivity data be resolved?

Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound integrity. Impurities like residual bromide salts may alter reactivity.

- Replication Studies : Standardize reaction parameters (e.g., solvent drying, inert atmosphere) across labs.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for unexpected radical pathways .

Q. What methodologies are used to evaluate the biological activity of derivatives?

Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes or receptors.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) using modified derivatives (e.g., replacing bromine with amino groups).

- Metabolic Stability : Use liver microsomes to assess oxidative degradation pathways .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.